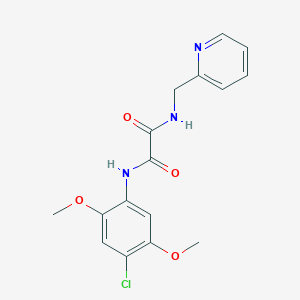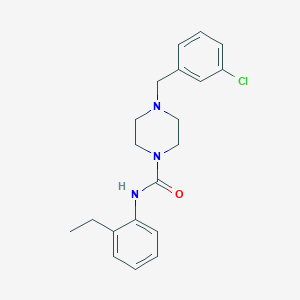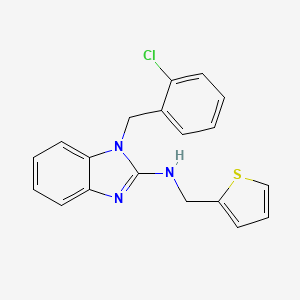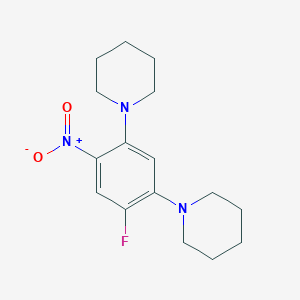
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as CDP-840, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mecanismo De Acción
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide exerts its therapeutic effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix proteins. MMPs are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, abnormal MMP activity has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. This compound inhibits MMP activity by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound reduces the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. It also inhibits the migration and invasion of cancer cells. In vivo studies have shown that this compound reduces tumor growth and angiogenesis, as well as inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its specificity for MMPs. It selectively inhibits MMP activity without affecting other enzymes or proteins. Another advantage is its low toxicity, which makes it a safer alternative to other MMP inhibitors. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One direction is to investigate its potential use as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and anti-tumor effects.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with ethylenediamine to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that this compound reduces tumor growth and angiogenesis in animal models.
Propiedades
IUPAC Name |
N'-(4-chloro-2,5-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-23-13-8-12(14(24-2)7-11(13)17)20-16(22)15(21)19-9-10-5-3-4-6-18-10/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPHIQKFEMVSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=CC=N2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone](/img/structure/B5186514.png)
![3-{1-[3-(benzyloxy)-4-methoxybenzyl]-2-piperidinyl}pyridine](/img/structure/B5186521.png)

![1-benzyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B5186531.png)
![methyl 4-{[7-[(3-methoxypropanoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B5186535.png)

![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-methyl-2-(4-morpholinyl)propyl]propanamide](/img/structure/B5186552.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B5186559.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5186564.png)

![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B5186580.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)